alpha,alpha,alpha-Tribromoquinaldine
Description
α,α,α-Tribromoquinaldine (CAS: 613-53-6) is a brominated quinoline derivative with the molecular formula C₁₀H₆Br₃N and a molecular weight of 379.8733 g/mol . Structurally, it features a quinoline backbone substituted with a tribromomethyl group (-CBr₃) at the 2-position. This compound is also known by synonyms such as 2-(tribromomethyl)quinoline and α,α,α-tribromoquinaldine .
Properties
IUPAC Name |
2-(tribromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYYQHILRSDDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060623 | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-53-6 | |
| Record name | 2-(Tribromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2-(tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(α,α,α-tribromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis. One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of quinoline, 2-(tribromomethyl)- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
alpha,alpha,alpha-Tribromoquinaldine undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the tribromomethyl group can lead to the formation of quinoline derivatives with reduced bromine content.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups and oxidation states
Scientific Research Applications
alpha,alpha,alpha-Tribromoquinaldine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antimalarial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline, 2-(tribromomethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a crucial process in the life cycle of the malaria parasite . This inhibition leads to the accumulation of toxic heme, resulting in the death of the parasite.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Halogenated Quinolines
- 2-Chloroquinaldine (C₁₀H₇ClN): Substitutes chlorine for bromine in the methyl group. Chlorinated derivatives generally exhibit lower molecular weight (compared to Br₃) and distinct reactivity in electrophilic substitution reactions.
- 2-Trifluoromethylquinoline (C₁₀H₆F₃N): Replaces bromine with fluorine.
(b) Brominated Heterocycles
- 6-α-Bromobetamethasone Dipropionate (C₂₈H₃₆BrFO₇): A brominated steroid with a complex structure (CAS: 1186048-34-9) . Unlike α,α,α-tribromoquinaldine, this compound is used in anti-inflammatory pharmaceuticals, highlighting how bromination sites and backbone structure dictate biological activity.
(c) Phosphazenes (e.g., Tetrachloromonospirocyclotriphosphazenes)
Phosphazenes like 1 and 2 (from ) are phosphorus-nitrogen frameworks with chlorine substituents. These materials are employed in flame retardants or polymers, contrasting with α,α,α-tribromoquinaldine’s likely role as a small-molecule intermediate .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Reactivity |
|---|---|---|---|---|
| α,α,α-Tribromoquinaldine | C₁₀H₆Br₃N | 379.87 | -CBr₃ at 2-position | Organic synthesis, intermediates |
| 2-Chloroquinaldine | C₁₀H₇ClN | 176.62 | -CH₂Cl at 2-position | Pharmaceuticals, agrochemicals |
| 6-α-Bromobetamethasone | C₂₈H₃₆BrFO₇ | 607.48 | Bromine at steroid C6 | Anti-inflammatory drugs |
| Tetrachlorophosphazene (1) | Cl₄P₃N₃ | 347.20 | -Cl and spiro groups | Flame retardants, polymers |
Research Findings and Reactivity
- Synthetic Utility: α,α,α-Tribromoquinaldine’s tribromomethyl group may serve as a leaving group or participate in nucleophilic substitutions, similar to other halogenated quinolines .
- Stability : Brominated compounds like α,α,α-tribromoquinaldine are generally more thermally stable than chlorinated analogs but less than fluorinated ones due to weaker C-Br bonds .
- Biological Activity : Unlike diphenylamine analogs (e.g., tofenamic acid) or thyroxine derivatives (), α,α,α-tribromoquinaldine’s biological profile is underexplored in the provided literature, suggesting a gap in pharmacological studies .
Biological Activity
Introduction
alpha,alpha,alpha-Tribromoquinaldine (TBrQ) is a brominated derivative of quinaldine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of TBrQ, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
TBrQ is characterized by its tribromomethyl group attached to the quinaldine structure. The presence of multiple bromine atoms enhances its reactivity and potential interactions with biological targets.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C_10H_6Br_3N |
| Molecular Weight | 352.87 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in organic solvents |
Target Enzymes
The primary biological targets of TBrQ include bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription.
Mode of Action
TBrQ acts by inhibiting these enzymes, leading to the fragmentation of bacterial chromosomes. This mechanism is similar to that observed in other quinolone derivatives, which have been extensively studied for their antibacterial properties.
Biochemical Pathways
The inhibition of gyrase and topoisomerase IV affects DNA supercoiling, a critical step in DNA replication. By disrupting this process, TBrQ effectively halts bacterial growth and proliferation.
Antimicrobial Properties
TBrQ has been investigated for its antimicrobial efficacy against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of TBrQ
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
Recent studies have also explored the anticancer potential of TBrQ. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Table 2: Anticancer Activity of TBrQ
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
Case Study 1: Antimicrobial Efficacy
In a controlled study, TBrQ was tested against clinical isolates of Staphylococcus aureus. The results indicated that TBrQ not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms.
Case Study 2: Anticancer Mechanism
A study published in Cancer Letters examined the effects of TBrQ on MCF-7 breast cancer cells. The findings revealed that TBrQ treatment resulted in significant apoptosis through the activation of the intrinsic apoptotic pathway, highlighting its potential as a chemotherapeutic agent.
Pharmacokinetics
TBrQ's pharmacokinetic profile suggests it may be well-absorbed following oral administration, with distribution throughout body tissues. Metabolism primarily occurs in the liver, followed by renal excretion. Factors such as pH and temperature can influence its stability and activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
